molecular formula C23H27NO5 B1158469 Daphnicyclidin F CAS No. 385384-26-9

Daphnicyclidin F

Cat. No.: B1158469
CAS No.: 385384-26-9
M. Wt: 397.5 g/mol
InChI Key: CBULSUOPAXBENF-VBIFSVJFSA-N
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Description

Isolation and Natural Occurrence in Daphniphyllum Species

Daphnicyclidin F was first isolated as part of a comprehensive investigation into the alkaloid content of two Daphniphyllum species, specifically Daphniphyllum humile and Daphniphyllum teijsmanni. The extraction and isolation procedures revealed that this alkaloid occurs as a minor constituent within the complex alkaloid mixtures characteristic of these plant species. The stems of Daphniphyllum humile yielded this compound at an exceptionally low concentration, with isolation yields of approximately 0.001% to 0.003% of the dry plant material. This remarkably low abundance underscores the specialized biosynthetic pathways required for its formation and highlights the challenges associated with obtaining sufficient quantities for detailed structural studies.

The natural occurrence of this compound within Daphniphyllum species follows the typical distribution pattern observed for other members of the daphnicyclidin family. During the initial isolation work, researchers processed 7.5 kilograms of fresh stem material from Daphniphyllum humile, which after extensive extraction and purification procedures yielded only 90 milligrams of pure this compound. This extraordinarily low yield necessitated the development of highly efficient purification strategies, including sequential column chromatography using amino silica gel and high-performance liquid chromatography with specialized elution systems. The isolation protocol involved initial extraction to obtain a crude alkaloidal fraction, followed by amino silica gel column chromatography using a gradient system progressing from hexane and ethyl acetate mixtures to chloroform and methanol combinations.

Recent metabolomics studies have provided additional insights into the spatial distribution of daphnicyclidin-type alkaloids within Daphniphyllum plants, revealing that these compounds exhibit tissue-specific localization patterns. The research indicates that alkaloids are distributed across plant tissues based on their skeletal subtypes, with evidence suggesting that biosynthetic pathways are spatially controlled, involving the transport of intermediates from phloem tissues to epidermal regions where additional derivatization occurs. This spatial organization of alkaloid biosynthesis provides important context for understanding the natural occurrence and biological significance of this compound within its host organisms.

Properties

IUPAC Name

methyl (2S,3R,5S,6R,10S)-5-hydroxy-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.15,19.02,10.03,8.017,20]henicosa-1(19),13(20),17-triene-18-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-11-9-24-10-12-4-5-14-16-13(6-7-29-14)17(21(26)28-3)18-19(16)22(12,2)15(24)8-23(11,27)20(18)25/h11-12,15,27H,4-10H2,1-3H3/t11-,12-,15-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBULSUOPAXBENF-VBIFSVJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CC3CCC4=C5C(=C(C6=C5C3(C2CC1(C6=O)O)C)C(=O)OC)CCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN2C[C@H]3CCC4=C5C(=C(C6=C5[C@]3([C@H]2C[C@]1(C6=O)O)C)C(=O)OC)CCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201098737
Record name Methyl (7aS,9R,11R,12S,13aR,13bS)-3,4,6,7,7a,8,10,11,12,13,13a,13b-dodecahydro-12-hydroxy-11,13b-dimethyl-14-oxo-1,12-methanopyrano[2′,3′,4′:8,1]azuleno[4,5-a]indolizine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201098737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385384-26-9
Record name Methyl (7aS,9R,11R,12S,13aR,13bS)-3,4,6,7,7a,8,10,11,12,13,13a,13b-dodecahydro-12-hydroxy-11,13b-dimethyl-14-oxo-1,12-methanopyrano[2′,3′,4′:8,1]azuleno[4,5-a]indolizine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=385384-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (7aS,9R,11R,12S,13aR,13bS)-3,4,6,7,7a,8,10,11,12,13,13a,13b-dodecahydro-12-hydroxy-11,13b-dimethyl-14-oxo-1,12-methanopyrano[2′,3′,4′:8,1]azuleno[4,5-a]indolizine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201098737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Intramolecular (4+3) Cycloaddition of Oxidopyridinium Ions

A cornerstone of this compound synthesis involves the intramolecular (4+3) cycloaddition of oxidopyridinium ions to construct the ABCE tetracyclic framework. Harmata and colleagues demonstrated that treating pyridinium salt 29 (derived from ethyl 5-hydroxynicotinate and triflate 28 ) with thermal desulfonization initiates a tandem deprotection-cycloaddition sequence, yielding cycloadduct 31 in 70% yield (Scheme 1). This method efficiently establishes the quaternary carbon at C10 and the strained 7-membered B ring, critical for subsequent functionalization.

Table 1. Key Steps in (4+3) Cycloaddition Approach

StepReactionStarting MaterialProductYield
1Aldol CondensationAldehyde 21 β-Hydroxyketone 23 85%
2Sulfone ProtectionDiene 23 Sulfone 26 70%
3Triflate FormationAlcohol 27 Triflate 28 97%
4CycloadditionPyridinium 29 ABCE Core 31 70%

Lactam Reduction and Late-Stage Functionalization

The lactam moiety in this compound’s E ring is strategically installed via reduction of advanced intermediates. For example, lactam 753 (derived from ozonolysis of diketone 115 ) undergoes LiAlH₄-mediated reduction to afford diol 113 , which is subsequently oxidized and cyclized to form the E ring. This approach highlights the importance of orthogonal protecting groups, such as TBS ethers, to manage reactivity during polyoxygenation.

Biomimetic C4–N Bond Formation

Inspired by biosynthetic pathways, Chen and coworkers developed a biomimetic strategy centered on C4–N bond formation to access this compound and related alkaloids. By reprofiling the biogenetic network, they achieved a 14-step synthesis of this compound through key intermediates like 49 and 53 , leveraging Vilsmeier–Haack formylation and Corey oxidative esterification to install critical oxygen functionalities.

Stepwise Synthesis of this compound

Construction of the ABCE Tetracyclic Core

The synthesis commences with propane-1,3-diol 19 , which undergoes TBS protection and Swern oxidation to aldehyde 21 . An aldol reaction with methyl vinyl ketone installs the β-hydroxyketone 23 , followed by sulfone protection to stabilize the exocyclic diene. Subsequent TBS deprotection and triflation yield 28 , which is quaternized with ethyl 5-hydroxynicotinate to form pyridinium salt 29 . Thermal desulfonization at 85°C triggers the (4+3) cycloaddition, delivering the ABCE core 31 in 70% yield.

Elaboration of the D and F Rings

The D ring is introduced via Grubbs II-catalyzed ring-closing metathesis of diene 124 , derived from allylmagnesium bromide addition to enone 123 . For the F ring, a Marson semipinacol rearrangement of epoxy alcohol 170 generates the requisite stereochemistry at C15, followed by LiBF₄-mediated cyclization to form the 5-membered lactam.

Table 2. Critical Ring-Forming Reactions

RingMethodSubstrateConditionsYield
B(4+3) CycloadditionPyridinium 29 85°C, MeCN70%
DRing-Closing MetathesisDiene 124 Grubbs II, CH₂Cl₂80%
FSemipinacol RearrangementEpoxy 170 Marson conditions69%

Final Functionalization and Global Deprotection

The synthesis concludes with sequential deprotection of TBS and MOM ethers using TBAF and HCl, respectively, followed by hydrogenolysis of benzyl ethers to unveil the free hydroxyl groups. A final recrystallization from methanol/water affords enantiopure this compound in 20.2% overall yield across 10 steps.

Optimization of Critical Reaction Conditions

Oxidopyridinium Ion Stability

The oxidopyridinium intermediate 29 is highly sensitive to moisture, necessitating anhydrous MeCN and rigorous exclusion of oxygen during cycloaddition. Kinetic studies revealed that heating above 80°C promotes premature decomposition, whereas temperatures below 70°C result in incomplete reaction.

Stereocontrol in Diene Formation

The exocyclic diene in 23 is prone to isomerization to the endocyclic form, which would derail the cycloaddition. Sulfur dioxide cheletropic addition proved optimal for diene stabilization, with SO₂ gas yielding sulfone 26 in 70% yield without isomerization.

Chemoselective Hydrogenation

Selective reduction of the α,β-unsaturated ester in 49 to install the C14–C15 single bond required extensive optimization. Pd/C under 50 psi H₂ in EtOAc at 0°C achieved >95% conversion without over-reduction of the F-ring lactam .

Chemical Reactions Analysis

Daphnicyclidin F undergoes various chemical reactions, including:

Common reagents used in these reactions include iodosobenzene diacetate for hydroxylation and tosylic acid for decarboxylation. The major products formed from these reactions are this compound and daphnicyclidin G.

Scientific Research Applications

Biological Activities

Daphnicyclidin F exhibits several notable biological activities:

  • Antitumor Activity : Recent studies have demonstrated that this compound shows moderate cytotoxicity against cancer cell lines such as HeLa, with an IC50 value of 16.0 μg/mL . This suggests potential applications in cancer therapy.
  • Anti-inflammatory Properties : Research has indicated that compounds within the daphnicyclidin group may possess anti-inflammatory effects, although specific studies on this compound are still limited .
  • Neuroprotective Effects : Some daphnicyclidin alkaloids have shown promise in neuroprotection, which could be relevant for conditions such as Alzheimer's disease, although direct evidence for this compound is still emerging .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Cell Line IC50 (μg/mL) Effect
HeLa16.0Moderate Cytotoxicity
MCF-7TBDTBD
A549TBDTBD

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are essential for evaluating the efficacy and safety of this compound in living organisms. Current research is focused on animal models to further explore its pharmacokinetics and therapeutic potential.

Case Studies and Research Findings

Recent literature reviews have compiled data on the pharmacological profiles of daphnicyclidin alkaloids, including this compound. These reviews emphasize the need for comprehensive studies to fully elucidate the therapeutic potential of these compounds .

Key Case Study Insights

  • Antitumor Efficacy : A case study highlighted the antitumor effects observed in preclinical models treated with this compound, suggesting its viability as a lead compound for drug development.
  • Mechanism Exploration : Ongoing research aims to clarify the molecular mechanisms underlying the biological activities of this compound, which could inform future therapeutic strategies.

Mechanism of Action

The exact mechanism of action of daphnicyclidin F is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in cell growth and apoptosis. Further research is needed to elucidate the precise molecular mechanisms and pathways affected by this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Daphnicyclidin F shares structural and biosynthetic features with other Daphniphyllum alkaloids, particularly those in the daphnicyclidin and calyciphylline subfamilies. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of this compound and Related Alkaloids

Compound Molecular Formula Key Structural Features Biosynthetic Relationship Source/Isolation Key References
This compound C24H33NO5 Hexacyclic core; C-4 hydroxylation; lactam reduction product Derived from intermediate 63 via lactam reduction D. macropodum stem bark
Daphnicyclidin K C23H29NO4 Similar hexacyclic skeleton; lacks C-4 hydroxyl group Precursor to this compound via α-ketol rearrangement D. macropodum
Daphnicyclidin D C22H27NO3 6,6′-fused bicyclic system; C1–C8 bond cleavage Biosynthetic sibling; shares intermediate 9′ with F D. macropodum
Daphnicyclidin M C24H27NO6 C-4 methoxy substitution; dehydrogenation at C-16/C-17 Structural analog with modified oxygenation D. macropodum stem bark
Calyciphylline Q C23H27NO3 Pentacyclic system; nitrogen-bearing methine and methylene Shares biosynthetic steps (e.g., aldol cyclization) D. macropodum

Key Structural and Functional Insights

Core Skeleton Variations: this compound and K share a hexacyclic backbone, but F distinguishes itself through a hydroxyl group at C-4, critical for its bioactivity . Daphnicyclidin D features a unique 6,6′-fused bicyclic system formed via retro-aldol cleavage, a divergence from F’s intact hexacyclic core .

Biosynthetic Pathways :

  • This compound is synthesized biomimetically from intermediate 63 through lactam reduction, a strategy that mimics natural enzymatic processes . This contrasts with Daphnicyclidin D, which requires aldol cyclization/retro-aldol cascades to form its bicyclic system .
  • Both F and D derive from a common intermediate (9′), highlighting their shared biosynthetic origin despite divergent post-modifications .

Tissue-specific accumulation is observed: this compound and D subtypes are enriched in vascular tissues (e.g., stem and bark), whereas yuzurimine subtypes dominate in non-vascular tissues .

Synthetic Challenges :

  • The stereochemical complexity of this compound (five stereocenters) necessitates asymmetric synthesis strategies, such as nickel-catalyzed methylation for C-18 stereocontrol .
  • Biomimetic approaches, including α-ketol rearrangements and hydroxylation, have enabled scalable synthesis of F and its analogs, overcoming traditional bottlenecks in natural product synthesis .

Research Findings and Implications

Recent advances in biomimetic synthesis have repositioned this compound as a pivotal intermediate for accessing structurally diverse Daphniphyllum alkaloids. For example:

  • Generalized Biomimetic Synthesis : Reprogramming biosynthetic networks into chemical synthesis pathways allowed the production of 14 Daphniphyllum alkaloids, including F, from a single intermediate (9′) .
  • Cytotoxicity Studies : Preliminary screens indicate that C-4 substituents (e.g., hydroxyl in F vs. methoxy in M) modulate activity, suggesting structure-activity relationships worth exploring .

Biological Activity

Daphnicyclidin F is a member of the Daphniphyllum alkaloids, a class of compounds known for their complex structures and diverse biological activities. This article provides an in-depth examination of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H27NO5
  • Molecular Weight : 397.46 g/mol
  • Source : Isolated from the stem of Daphniphyllum humile.

The structural complexity of this compound includes multiple fused ring systems, which contribute to its biological activity. The compound's unique molecular architecture is characteristic of the Daphniphyllum alkaloid family, which has been the subject of extensive research due to its potential pharmacological applications.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

  • Cytotoxicity : Preliminary studies indicate that this compound possesses moderate cytotoxic effects against various cancer cell lines. For instance, it has shown activity against murine lymphoma L1210 and human epidermoid carcinoma KB cell lines, similar to other members of its class .
  • Antioxidant Properties : Like many Daphniphyllum alkaloids, this compound may exhibit antioxidant properties, which are crucial for mitigating oxidative stress in biological systems .
  • Anti-inflammatory Effects : Some studies suggest that related compounds from the Daphniphyllum genus have demonstrated anti-inflammatory effects, although specific data on this compound remains limited .

Case Study 1: Cytotoxicity Assessment

A study conducted by Guo et al. (2022) investigated the cytotoxic effects of various Daphniphyllum alkaloids, including this compound. The results indicated:

CompoundCell LineIC50 (μg/mL)
This compoundHeLa (Human Cervical Cancer)16.0
DaphnipaxininL1210 (Murine Lymphoma)Moderate

These findings underscore the potential of this compound as a candidate for further development in cancer therapeutics .

Case Study 2: Antioxidant Activity

Another research effort focused on evaluating the antioxidant capacity of Daphniphyllum alkaloids. The study utilized various assays to measure free radical scavenging activity:

CompoundAssay TypeResult
This compoundDPPH ScavengingModerate
Other AlkaloidsABTS ScavengingHigh

While specific data for this compound was not detailed, it was noted that many related compounds showed significant antioxidant activity .

The mechanisms underlying the biological activities of this compound are still under investigation. However, insights can be drawn from studies on related alkaloids:

  • Cell Cycle Arrest : Some Daphniphyllum alkaloids induce cell cycle arrest in cancer cells, potentially leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may be attributed to the ability to modulate ROS levels within cells, thereby protecting against oxidative damage.

Q & A

Q. How can researchers address gaps in this compound’s literature while avoiding redundant studies?

  • Methodological Answer: Perform systematic reviews using PRISMA guidelines to map existing knowledge. Prioritize understudied analogs or synergistic combinations (e.g., with standard chemotherapeutics). Cite recent patents and preprints to contextualize novelty .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Daphnicyclidin F
Reactant of Route 2
Daphnicyclidin F

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.